molecular formula C11H7F3N2O2 B575826 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid CAS No. 164341-38-2

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid

Cat. No.: B575826
CAS No.: 164341-38-2
M. Wt: 256.184
InChI Key: SZDPAVXDLOQXCA-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid is a compound that features an imidazole ring and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, benzyl alcohol derivatives, and substituted benzoic acids.

Scientific Research Applications

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-1-YL)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    5-(trifluoromethyl)benzoic acid:

Uniqueness

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the imidazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Biological Activity

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid, also known by its CAS number 641571-18-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and kinase inhibition. This article presents a comprehensive overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Its imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties:

  • In Vitro Studies : In a study assessing the anticancer activity of various imidazole derivatives, this compound showed significant inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-715
A54912
HCT11618

Kinase Inhibition

Another significant aspect of this compound's biological activity is its role as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell proliferation and survival.

  • Bcr-Abl Kinase Inhibition : In assays evaluating Bcr-Abl kinase inhibition, which is relevant for certain leukemias, the compound demonstrated promising activity with an IC50 value of approximately 8 µM. This suggests potential utility in targeting specific cancer types driven by this oncogenic kinase .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Proliferation : A study evaluated the antiproliferative effects of various imidazole derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cell lines through apoptosis induction .
  • Combination Therapy Potential : Another investigation explored the effects of combining this compound with standard chemotherapeutics. The combination resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that may improve treatment outcomes .

Properties

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-7(10(17)18)4-9(5-8)16-2-1-15-6-16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPAVXDLOQXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695272
Record name 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164341-38-2
Record name 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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